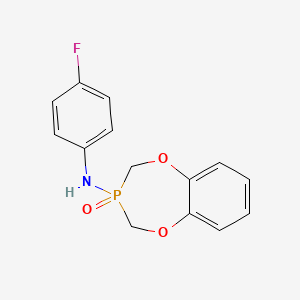

![molecular formula C16H19N3O3S B5536690 3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)

3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone and related compounds involves several key steps, including the formation of 1-phenyl-2-substituted-4(1H)-quinazolinones through reactions of 2-phenylaminobenzamide with excess acid chloride under mild conditions. These methods enable the introduction of various substituents at the C-2 position, showcasing the versatility of quinazolinone synthesis (Ozaki et al., 1980).

Molecular Structure Analysis

Molecular structure analysis of quinazolinone derivatives, including computational and spectral characterization techniques such as FTIR, NMR, and UV spectroscopy, provides insights into the molecular configuration, HOMO-LUMO gap, vibrational properties, and charge distribution. Such studies are essential for understanding the interaction mechanisms of these compounds with biological targets (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including nucleophilic substitution and cyclization, leading to a wide range of derivatives with potential biological activities. The reactivity of these compounds can be significantly influenced by substituents on the quinazolinone nucleus, offering a pathway to novel drug discovery (Ammar et al., 2011).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in medicinal chemistry. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications to enhance drug-like characteristics (Yao et al., 2022).

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties, including antimicrobial, anticancer, and enzyme inhibitory activities. These properties are attributed to the quinazolinone core and the specific substituents, which interact with biological targets. Research into the chemical properties of quinazolinones is essential for developing new therapeutic agents with improved efficacy and safety profiles (El-Tombary et al., 1999).

科学的研究の応用

Corrosion Inhibition

Quinazolinone derivatives, including structures similar to 3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone, have been studied for their efficacy as corrosion inhibitors. Errahmany et al. (2020) explored novel quinazolinone derivatives as corrosion inhibitors for mild steel in an acidic medium, revealing their potential to form protective layers on metal surfaces, thereby preventing corrosion. The study underscores the chemical's suitability for industrial applications where corrosion resistance is critical (Errahmany et al., 2020).

Antimicrobial and Antitumor Activities

The synthesis of biologically active 4(3H)-quinazolinones from precursors, including those structurally related to the specified chemical, has shown significant promise in antimicrobial and antitumor applications. For instance, Ammar et al. (2011) synthesized a novel 3-amino-4(3H)-quinazolinone which, upon further modification, displayed antimicrobial activities. This highlights the compound's potential in developing new therapeutic agents against various microbial infections (Ammar et al., 2011).

Al-Suwaidan et al. (2016) demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones possess broad-spectrum antitumor activity. These compounds were found to be more potent than the positive control 5-FU in some cases, suggesting their potential in cancer therapy (Al-Suwaidan et al., 2016).

Analgesic and Anticonvulsant Effects

The compound and its derivatives have been evaluated for analgesic and anticonvulsant effects. Osarodion (2023) synthesized derivatives that demonstrated significant analgesic activity, suggesting potential applications in pain management (Osarodion, 2023). Similarly, Noureldin et al. (2017) synthesized quinazolinone derivatives with enhanced anticonvulsant activity, indicating their utility in addressing seizures and related neurological disorders (Noureldin et al., 2017).

Pharmaceutical Stability

The stability of quinazolinone derivatives under stress conditions has been a subject of study, with Gendugov et al. (2021) examining a new pharmaceutical substance for stability. Their findings contribute to the understanding of how these compounds behave under various environmental factors, which is crucial for pharmaceutical development and regulatory documentation (Gendugov et al., 2021).

特性

IUPAC Name |

3-methyl-2-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11(14(20)19-7-9-22-10-8-19)23-16-17-13-6-4-3-5-12(13)15(21)18(16)2/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXKJGYOFFBRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanylquinazolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

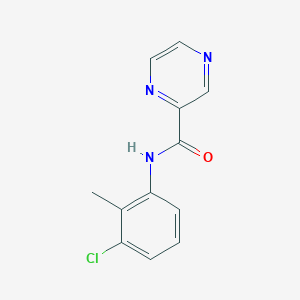

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

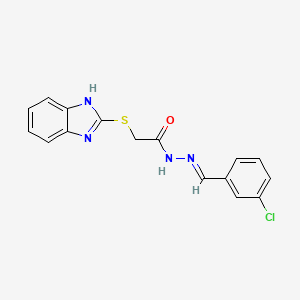

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

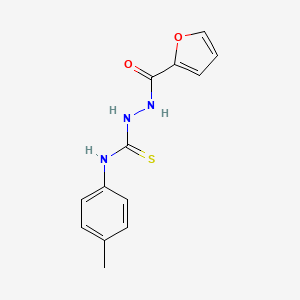

![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)

![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)